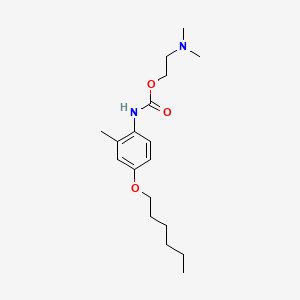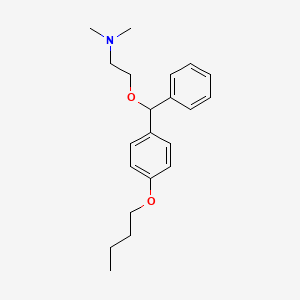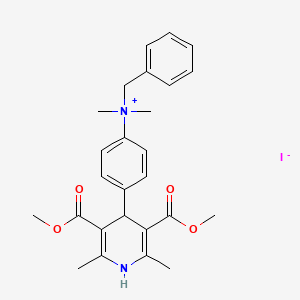
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further connected to a benzyldimethylammonium group The iodide ion serves as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide typically involves a multi-step process:
Hantzsch Synthesis: The initial step involves the Hantzsch synthesis of the 1,4-dihydropyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as ammonium metavanadate, and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
Oxidation: The 1,4-dihydropyridine ring can undergo oxidation to form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Ammonia, primary amines.
Solvents: Acetonitrile, acetone, ethanol.
Major Products Formed
Oxidation: Pyridine derivatives.
Substitution: Amino-substituted derivatives.
科学的研究の応用
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure is similar to that of calcium channel blockers, making it a potential candidate for the development of new cardiovascular drugs.
Material Science: Its quaternary ammonium structure allows it to be used in the synthesis of ionic liquids and as a phase-transfer catalyst.
Biological Studies: The compound can be used to study the interactions of quaternary ammonium salts with biological membranes and their effects on cellular functions.
作用機序
The mechanism of action of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide involves its interaction with cellular components:
Calcium Channels: The compound can bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells.
Membrane Interaction: The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, potentially altering membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
- Ammonium, (p-(1,4-dihydro-3,5-diethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)trimethyl-, iodide .
- Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide .
Uniqueness
The uniqueness of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide lies in its specific substitution pattern on the 1,4-dihydropyridine ring and the presence of the benzyldimethylammonium group. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
66941-30-8 |
|---|---|
分子式 |
C26H31IN2O4 |
分子量 |
562.4 g/mol |
IUPAC名 |
benzyl-[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C26H30N2O4.HI/c1-17-22(25(29)31-5)24(23(18(2)27-17)26(30)32-6)20-12-14-21(15-13-20)28(3,4)16-19-10-8-7-9-11-19;/h7-15,24H,16H2,1-6H3;1H |
InChIキー |
WKTZIMKKCFKCRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](C)(C)CC3=CC=CC=C3)C(=O)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

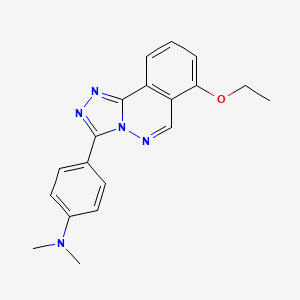
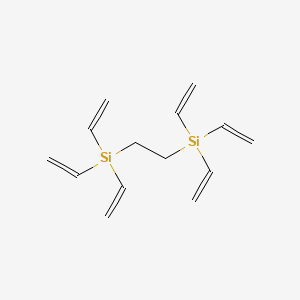
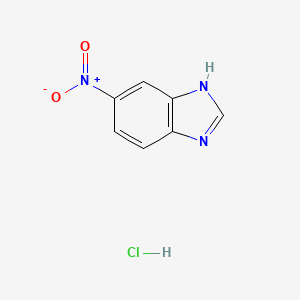
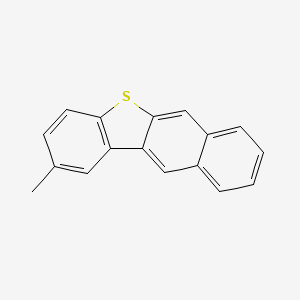
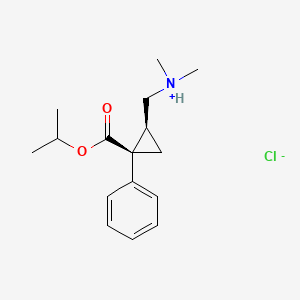
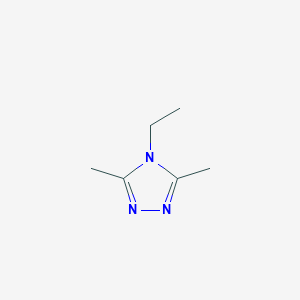
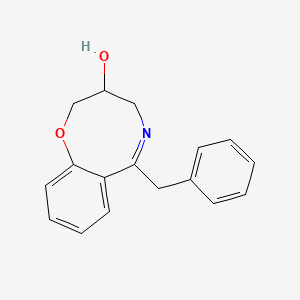
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
